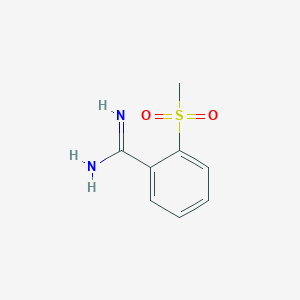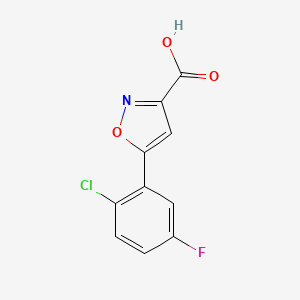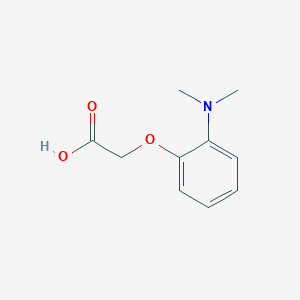
3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorinated methylpyridine ring attached to a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methylpyridin-3-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more reduced form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylpyridin-2-amine: Similar pyridine ring but different functional group attachment.
Uniqueness
3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine is unique due to the presence of both a chlorinated pyridine ring and a propan-1-amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(6-chloro-5-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)6-12-9(7)10/h5-6H,2-4,11H2,1H3 |
Clave InChI |
OXORZSMPSOPUJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)








